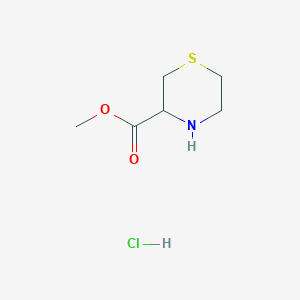

Methyl thiomorpholine-3-carboxylate hydrochloride

説明

Methyl thiomorpholine-3-carboxylate hydrochloride is a thiomorpholine derivative featuring a methyl ester group at the 3-position of the heterocyclic ring and a hydrochloride salt. Thiomorpholine, a sulfur-containing six-membered ring analogous to morpholine, exhibits unique electronic and steric properties due to the thioether (-S-) linkage.

特性

IUPAC Name |

methyl thiomorpholine-3-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2S.ClH/c1-9-6(8)5-4-10-3-2-7-5;/h5,7H,2-4H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXULPERBPAAXHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CSCCN1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86287-91-4 | |

| Record name | methyl thiomorpholine-3-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

The synthesis of thiomorpholine-3-carboxylic acid methyl ester hydrochloride typically involves organic synthesis techniques. One common method is the reaction of thiomorpholine-3-carboxylic acid methyl ester with hydrochloric acid . The reaction conditions and substrates are specifically designed to achieve high purity and yield.

化学反応の分析

Methyl thiomorpholine-3-carboxylate hydrochloride undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.

Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

Substitution: Substitution reactions are common, where different functional groups can replace the existing ones in the compound.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Medicinal Chemistry

Antidepressant and Anti-Parkinsonian Effects

Research indicates that derivatives of methyl thiomorpholine-3-carboxylate are being explored for their potential use in treating neurological disorders, including depression and Parkinson's disease. For instance, the compound has been studied for its role as a precursor in synthesizing selegiline, a well-known monoamine oxidase inhibitor used in Parkinson's therapy . The structural similarity allows for modifications that could enhance efficacy or reduce side effects.

Case Study: Synthesis of Selegiline Derivatives

A study demonstrated the synthesis of various selegiline derivatives from methyl thiomorpholine-3-carboxylate hydrochloride. These derivatives exhibited improved pharmacological profiles compared to traditional selegiline formulations . The research highlighted the importance of this compound in developing new therapeutic agents with enhanced bioavailability.

Organic Synthesis

Methyl thiomorpholine-3-carboxylate hydrochloride serves as an important building block in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for creating complex molecules.

Applications in Synthesis

- Formation of Thiomorpholine Derivatives : The compound can be used to synthesize other thiomorpholine derivatives, which have applications in pharmaceuticals and agrochemicals.

- Carbon Chain Elongation : It acts as a nucleophile in reactions that extend carbon chains, facilitating the synthesis of larger, more complex organic molecules.

Agrochemical Applications

There is emerging interest in using methyl thiomorpholine-3-carboxylate hydrochloride in developing agrochemicals. Its derivatives have shown potential as insecticides and herbicides due to their biological activity against pests.

Research Findings

Studies have indicated that certain derivatives possess significant insecticidal properties, making them candidates for further development as environmentally friendly pesticides . This application could lead to safer alternatives to conventional chemical pesticides.

Biochemical Research

The compound has also been utilized in biochemical research, particularly concerning enzyme inhibition studies. Its role as an inhibitor can provide insights into enzyme mechanisms and potential therapeutic targets.

Enzyme Inhibition Studies

Research has demonstrated that methyl thiomorpholine-3-carboxylate can inhibit specific enzymes involved in metabolic pathways, which may have implications for drug design targeting metabolic disorders .

Summary Table of Applications

作用機序

The mechanism of action of thiomorpholine-3-carboxylic acid methyl ester hydrochloride involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .

類似化合物との比較

Key Properties :

- Molecular Formula: Presumed to be C₆H₁₂ClNO₂S (inferred from ethyl ester analog in ).

- Molar Mass : ~197.68 g/mol (calculated).

- CAS Number: Not explicitly provided in the evidence; structural analogs like ethyl thiomorpholine-3-carboxylate hydrochloride are documented (CAS 159381-07-4) .

Comparison with Structurally Similar Compounds

Ethyl Thiomorpholine-3-Carboxylate Hydrochloride

CAS: 159381-07-4 Molecular Formula: C₇H₁₄ClNO₂S Molar Mass: 211.71 g/mol Applications: Used as a building block in organic synthesis, particularly for heterocyclic derivatives .

Key Differences :

Thiomorpholine-2-Carboxylic Acid Hydrochloride

CAS: Not explicitly listed (referenced in ). Molecular Formula: C₅H₁₀ClNO₂S Molar Mass: ~183.66 g/mol Structural Contrast:

Methyl 2-(Thiomorpholin-3-yl)acetate Hydrochloride

CAS: 1333933-79-1 Molecular Formula: C₇H₁₄ClNO₂S Molar Mass: 211.7 g/mol Key Features:

- Limited data on applications, though structurally related to intermediates in drug discovery .

Thiophene Fentanyl Hydrochloride

CAS : 2306823-39-0

Molecular Formula : C₂₄H₂₆N₂OS·HCl

Molar Mass : 434.99 g/mol

Contrast :

- A structurally distinct opioid analog with a thiophene moiety. Highlights the diversity of sulfur-containing compounds but lacks direct relevance to thiomorpholine carboxylates .

Data Table: Comparative Analysis

Research Findings and Insights

- Synthetic Utility : Ethyl thiomorpholine-3-carboxylate HCl is synthesized via nucleophilic substitution reactions, as described in , suggesting analogous routes for the methyl variant .

- Physicochemical Behavior : The ethyl ester’s higher lipophilicity may enhance membrane permeability compared to the methyl derivative, a critical factor in drug design .

- Safety Considerations : While ethyl and methyl esters share similar reactive sites, the methyl variant’s smaller size could reduce steric hindrance in chemical reactions .

生物活性

Methyl thiomorpholine-3-carboxylate hydrochloride is a compound that has garnered attention in pharmaceutical chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

Methyl thiomorpholine-3-carboxylate hydrochloride has the molecular formula and a molecular weight of 229.68 g/mol. The compound features a thiomorpholine ring and a carboxylate functional group, which contribute to its unique chemical reactivity and biological interactions.

The biological activity of methyl thiomorpholine-3-carboxylate hydrochloride is primarily attributed to its interaction with various enzymes and receptors. Research indicates that it may serve as an inhibitor or activator of specific molecular targets, modulating their activity and influencing biochemical pathways. For instance, it has been shown to interact with thiomorpholine-carboxylate dehydrogenase , which is involved in the metabolism of sulfur-containing compounds in the brain .

Biological Activities

The compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest efficacy against certain bacterial strains.

- Antioxidant Properties : Research indicates potential antioxidant effects, which may help mitigate oxidative stress .

- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory activity, making them candidates for treating inflammatory diseases .

Case Studies and Experimental Results

-

Antimicrobial Evaluation : A study synthesized various thiomorpholine derivatives, including methyl thiomorpholine-3-carboxylate hydrochloride, and evaluated their antimicrobial properties. Results indicated moderate to good antibacterial and antifungal activity against several strains (Table 1).

Compound Name Antibacterial Activity (Zone of Inhibition) Antifungal Activity (Zone of Inhibition) Methyl Thiomorpholine-3-Carboxylate Hydrochloride 15 mm 12 mm Other Thiomorpholine Derivatives Varies (10-20 mm) Varies (8-15 mm) -

Antioxidant Activity Assessment : The antioxidant capacity was evaluated using DPPH radical scavenging assays. Methyl thiomorpholine-3-carboxylate hydrochloride exhibited an IC50 value of 30 μM, indicating significant antioxidant potential compared to control compounds like Trolox (IC50 = 25 μM) (Table 2).

Compound Name IC50 (μM) Methyl Thiomorpholine-3-Carboxylate Hydrochloride 30 Trolox 25 - In Vivo Studies : In a rat model, methyl thiomorpholine-3-carboxylate hydrochloride was administered to assess its effects on lipid peroxidation levels. The results showed a reduction in malondialdehyde (MDA) levels, indicating decreased oxidative stress.

Q & A

Q. What are the recommended synthetic routes for Methyl Thiomorpholine-3-Carboxylate Hydrochloride, and how can purity be optimized?

Methodological Answer: The synthesis typically involves multi-step processes, such as:

- Step 1: Reacting morpholine derivatives with methyl chloroformate in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts.

- Step 2: Purification via recrystallization or chromatography (e.g., silica gel column) to achieve >95% purity .

- Critical Parameters: Temperature control (0–5°C during exothermic steps) and inert atmosphere (N₂/Ar) to prevent side reactions.

Optimization Tip: Use high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to validate structural integrity and purity .

Q. What analytical techniques are most reliable for characterizing Methyl Thiomorpholine-3-Carboxylate Hydrochloride?

Methodological Answer:

- Structural Confirmation:

- Purity Assessment:

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Handling: Use PPE (gloves, lab coat, goggles) in a fume hood. Avoid skin contact due to potential irritation .

- Storage: Keep in airtight, light-resistant containers at –20°C under anhydrous conditions (use molecular sieves).

- Stability Testing: Monitor degradation via accelerated aging studies (40°C/75% RH for 4 weeks) and compare HPLC profiles pre/post storage .

Advanced Research Questions

Q. How can enantiomeric purity be achieved, and what challenges arise in stereochemical control?

Methodological Answer:

- Chiral Resolution:

- Challenges:

- Racemization risk during synthesis (e.g., acidic conditions). Mitigate by optimizing reaction pH (neutral to mild basic) and low temperature .

Q. What strategies are effective for resolving contradictions in biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?

Methodological Answer:

- Dose-Response Analysis: Perform IC50 assays across a wide concentration range (nM–mM) to distinguish specific inhibition from nonspecific toxicity .

- Off-Target Screening: Use computational docking (e.g., AutoDock Vina) to predict binding to non-target proteins .

- Mechanistic Studies: Combine kinetic assays (e.g., Lineweaver-Burk plots) with live-cell imaging to correlate enzyme inhibition and cell viability .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

Methodological Answer:

- ADMET Prediction: Use tools like SwissADME or Schrödinger’s QikProp to predict solubility, permeability, and metabolic stability.

- Structure-Activity Relationship (SAR):

- Modify the morpholine ring (e.g., introduce electron-withdrawing groups) to enhance metabolic stability .

Q. What are the best practices for analyzing reaction intermediates in complex synthetic pathways?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。